molecular formula C27H35N3O B11473597 1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11473597
M. Wt: 417.6 g/mol
InChI Key: FKDSWBSCNANQIY-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 3-methylphenyl group and a 1-nonyl-1H-benzimidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

    Substitution with 3-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the pyrrolidin-2-one core is reacted with a 3-methylphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 1-Nonyl-1H-benzimidazol-2-yl Group: This can be done through a nucleophilic substitution reaction, where the benzimidazole derivative is reacted with a nonyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone moieties, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sulfonates, in the presence of bases like sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.

    1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H35N3O

Molecular Weight

417.6 g/mol

IUPAC Name

1-(3-methylphenyl)-4-(1-nonylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C27H35N3O/c1-3-4-5-6-7-8-11-17-29-25-16-10-9-15-24(25)28-27(29)22-19-26(31)30(20-22)23-14-12-13-21(2)18-23/h9-10,12-16,18,22H,3-8,11,17,19-20H2,1-2H3

InChI Key

FKDSWBSCNANQIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C

Origin of Product

United States

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